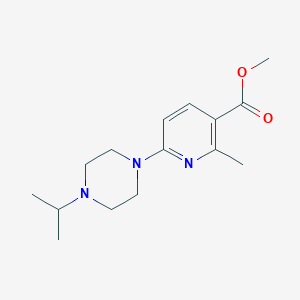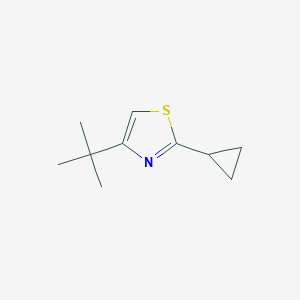
4-(tert-Butyl)-2-cyclopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-cyclopropylthiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a cyclopropyl group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropyl ketone with a thioamide under acidic conditions to form the thiazole ring. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-cyclopropylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-cyclopropylthiazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, influencing their activity. The bulky tert-butyl group can affect the binding affinity and selectivity of the compound, while the cyclopropyl group can introduce strain and rigidity, impacting the overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A phenolic compound with a tert-butyl group.
4-tert-Butylcatechol: A catechol derivative with a tert-butyl group.
4-tert-Butylaniline: An aniline derivative with a tert-butyl group.
Uniqueness
4-(tert-Butyl)-2-cyclopropylthiazole is unique due to the presence of both a thiazole ring and a cyclopropyl group, which are not commonly found together in other compounds. The combination of these structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15NS |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)8-6-12-9(11-8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Clave InChI |
SKIRUDVVJYJOCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


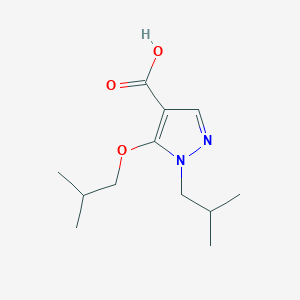
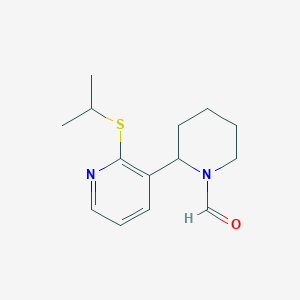


![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)
![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)
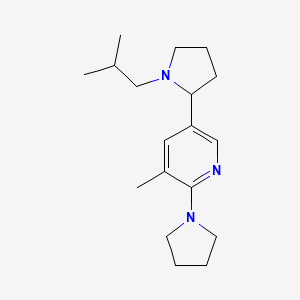
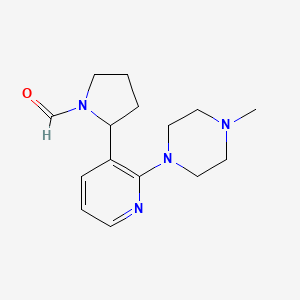
![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
